3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
Description
3-Fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated methoxybenzene core linked to a thiophene-3-ylmethyl substituent. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the benzene ring, which may modulate its electronic properties and biological interactions.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S2/c1-17-12-3-2-10(6-11(12)13)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPBRHTXZCFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring. The fluorine and methoxy groups are introduced through electrophilic aromatic substitution reactions, while the thiophenylmethyl group is added via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding hydroxyl or amine derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has shown potential as a bioactive molecule
Medicine: In medicine, this compound has been explored for its therapeutic properties. It may exhibit anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for the development of new pharmaceuticals.
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in industrial processes.
Mechanism of Action
The mechanism by which 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Biological Activity
3-Fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of a fluorine atom, a methoxy group, and a thiophene moiety, this compound is expected to exhibit various pharmacological properties, particularly in antibacterial and anticancer applications.
The molecular formula for this compound is with a molecular weight of approximately 373.45 g/mol. The structure includes:
- Sulfonamide Group : Known for antibacterial properties.
- Fluorine Atom : Enhances lipophilicity and may improve biological interactions.
- Methoxy Group : Contributes to the compound's solubility and reactivity.
- Thiophene Moiety : Imparts unique electronic properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzene Sulfonamide Core : Reaction of 4-methoxybenzenesulfonyl chloride with thiophen-3-ylmethanamine.
- Fluorination : Introduction of the fluorine atom using reagents like Selectfluor.
- Methylation : Installation of the methoxy group through methylating agents.
Antibacterial Activity
Sulfonamides are traditionally recognized for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. The mechanism involves:
- Inhibition of Dihydropteroate Synthase (DHPS) , a key enzyme in the folate biosynthesis pathway.
Research indicates that compounds with similar structures have shown significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated:
- Induction of apoptosis in cancer cell lines.
- Inhibition of cell proliferation in various cancer types, including breast and lung cancers.
In vitro studies have reported IC50 values indicating effective growth inhibition against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 10 | Apoptosis induction |
| Compound B | MCF7 | 5 | Cell cycle arrest |
| 3-Fluoro... | A549 | TBD | TBD |
Case Studies
- Study on Antitumor Activity : A study involving derivatives similar to this compound reported significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis via caspase activation.
- Antibacterial Efficacy : Another research highlighted the effectiveness of structurally related sulfonamides against resistant bacterial strains, demonstrating their potential as therapeutic agents in treating infections caused by multi-drug resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
